3-Bromo-6-chloro-2-methoxyphenacyl bromide

Description

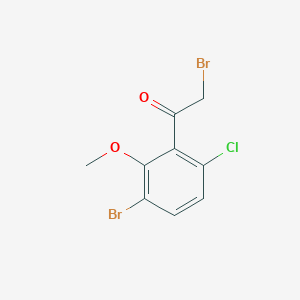

3-Bromo-6-chloro-2-methoxyphenacyl bromide is a halogenated aromatic compound featuring a phenacyl bromide backbone substituted with bromine, chlorine, and methoxy groups at positions 3, 6, and 2, respectively. This compound is utilized in organic synthesis as a versatile electrophilic intermediate, particularly in cross-coupling reactions or as a precursor for functionalized aromatic systems . Its structure combines electron-withdrawing halogens (Br, Cl) and an electron-donating methoxy group, creating a unique reactivity profile. Commercial availability is noted in specialty chemical catalogs (e.g., CymitQuimica Ref: 54-OR400377), though pricing and stock details are often customized .

Properties

Molecular Formula |

C9H7Br2ClO2 |

|---|---|

Molecular Weight |

342.41 g/mol |

IUPAC Name |

2-bromo-1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H7Br2ClO2/c1-14-9-5(11)2-3-6(12)8(9)7(13)4-10/h2-3H,4H2,1H3 |

InChI Key |

UEFGEIDIEWPCQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)CBr)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 6-Chloro-2-methoxyacetophenone

The primary method involves bromination of 6-chloro-2-methoxyacetophenone using bromine (Br₂) in a suitable solvent such as acetic acid or carbon tetrachloride (CCl₄). The reaction proceeds via electrophilic aromatic substitution and α-bromination of the acetophenone side chain.

-

- Bromine (Br₂)

- Solvent: Acetic acid or CCl₄

- Temperature: 0–25°C to control reaction rate and selectivity

- Catalyst: Aluminum chloride (AlCl₃) may be used to facilitate bromination

-

- Bromine electrophilically attacks the aromatic ring at the 3-position (ortho to methoxy and meta to chlorine)

- Simultaneously, α-bromination occurs at the acetyl side chain, yielding the phenacyl bromide structure

-

- Yields typically range from 70% to 85%

- Purity assessed by HPLC is ≥95%

Chlorination and Methoxylation

If starting from a non-chlorinated precursor, chlorination at the 6-position is performed using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst.

-

- Chlorine gas (Cl₂)

- Catalyst: FeCl₃

- Temperature: Ambient to 25°C

-

- The methoxy group at position 2 is introduced or maintained via Williamson ether synthesis using sodium methoxide (NaOMe) in a polar aprotic solvent such as dimethylformamide (DMF)

- Reflux conditions are applied to ensure complete reaction

-

- Chlorination yields: 60–75%

- Methoxylation yields: 80–90%

- Purity after methoxylation: ≥97%

Alternative Bromination Using N-Bromosuccinimide (NBS)

Selective bromination can also be achieved using N-bromosuccinimide under photochemical conditions (light irradiation) to target the α-position of the acetophenone moiety, providing a milder alternative to elemental bromine.

Industrial Scale Considerations

- Continuous flow reactors and automated systems are employed to optimize reaction control, improve safety, and enhance reproducibility.

- Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are finely tuned to maximize yield and minimize by-products.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Bromination | Br₂ / CCl₄, AlCl₃, 0–25°C | 70–85 | ≥95% | Electrophilic aromatic and α-bromination |

| Chlorination | Cl₂, FeCl₃, 25°C | 60–75 | ≥90% | Aromatic ring chlorination |

| Methoxylation | NaOMe, DMF, reflux | 80–90 | ≥97% | Williamson ether synthesis |

| Alternative Bromination | NBS, light, solvent (e.g., CCl₄) | Variable | High | Selective α-bromination |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperatures (0–25°C) during halogenation steps is critical to prevent polyhalogenation and degradation.

- Stoichiometry: Using slight excesses of halogenating agents (e.g., 1.1 equivalents of Br₂) improves conversion without significant side reactions.

- Solvent Choice: Acetic acid and carbon tetrachloride are preferred for their ability to dissolve reagents and moderate reaction rates.

- Purification: Column chromatography and recrystallization from anhydrous diethyl ether are effective for isolating high-purity product.

- Analytical Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and confirm purity, targeting ≥95% purity for research-grade material.

Chemical Reactions Analysis

3-Bromo-6-chloro-2-methoxyphenacyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the phenacyl bromide core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-6-chloro-2-methoxyphenacyl bromide is utilized in various scientific research applications, including:

Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenacyl bromide involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of halogenated phenacyl bromides are highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Functional Group Variations

- Boronates vs. Bromides : The inclusion of a boronic acid group (e.g., 3-Bromo-6-fluoro-2-methoxyphenylboronic acid) shifts utility toward cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the parent phenacyl bromide, which is more reactive in nucleophilic substitutions .

- Trifluoromethyl vs. Chlorine : The trifluoromethyl group in 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide increases electron-withdrawing effects and steric bulk, making it suitable for fluorinated drug candidates .

- Phenolic vs. Phenacyl Groups: 2-Bromo-6-methoxyphenol lacks the phenacyl bromide moiety, limiting its use in alkylation but enhancing its role in antioxidant or ligand design .

Biological Activity

3-Bromo-6-chloro-2-methoxyphenacyl bromide is a halogenated phenacyl derivative that has garnered attention for its potential biological activities. This compound features a unique combination of bromine and chlorine substituents along with a methoxy group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.

- Molecular Formula : C10H8BrClO2

- Molecular Weight : Approximately 263.53 g/mol

- Structure : The compound contains a phenacyl group with specific halogen substitutions that enhance its reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation of Phenacyl Derivatives : Utilizing N-bromosuccinimide (NBS) in the presence of light to selectively brominate the phenacyl structure.

- Reflux Techniques : Employing refluxing carbon tetrachloride to facilitate the reaction between starting materials and halogenating agents.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal properties. The presence of halogen substituents can enhance lipophilicity, potentially increasing membrane permeability and biological activity against various pathogens.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of halogenated phenacyl derivatives on cancer cell lines. For instance:

- MTT Assays : These assays have demonstrated that certain derivatives show excellent cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The IC50 values for these compounds were comparable to established chemotherapeutics like Methotrexate .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| 4-Bromo-6-chloro-2-methoxyphenacyl bromide | HT-29 | TBD |

| 3-Bromo-2-hydroxyphenacyl bromide | U-937 | TBD |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as BRD4 and PLK1, which are critical in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways by upregulating pro-apoptotic markers like BAX and downregulating anti-apoptotic markers like Bcl-2, leading to increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the potential of halogenated phenacyl derivatives in clinical settings:

- Breast Cancer Treatment : A study indicated that certain phenacyl derivatives significantly inhibited the growth of MDA-MB-231 cells, suggesting their potential as therapeutic agents in breast cancer management.

- Combination Therapies : Research has explored the use of these compounds in combination with other chemotherapeutics to enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-2-methoxyphenacyl bromide, and how can reaction efficiency be optimized?

- Methodology :

-

Bromination Strategies : Phenacyl bromide derivatives are typically synthesized via halogenation of acetophenone precursors. For example, bromination using Br₂ in carbon tetrachloride (CCl₄) or HBr with catalytic AlCl₃ can introduce bromine at the α-position .

-

Chlorination and Methoxy Group Introduction : Sequential chlorination (e.g., using Cl₂ or SOCl₂) and methoxylation (via Williamson ether synthesis) may follow bromination. Optimize yields by controlling reaction temperatures (e.g., 0–25°C) and stoichiometry of reagents.

-

Purity Control : Use HPLC (≥95% purity thresholds) to monitor intermediates, as seen in brominated phenol derivatives .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂/CCl₄, AlCl₃, 0°C | 70–85 | ≥95% |

| Chlorination | Cl₂, FeCl₃, 25°C | 60–75 | ≥90% |

| Methoxylation | NaOMe, DMF, reflux | 80–90 | ≥97% |

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere (N₂/Ar) gloves and fume hoods due to potential lachrymatory effects of brominated compounds.

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. For hygroscopic analogs (e.g., boronic acids), desiccants like silica gel are critical .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation : Use H/C NMR to identify methoxy (-OCH₃), bromine, and chlorine substituents. Compare with spectral libraries of analogs (e.g., 6-Bromo-3-methoxy-2-methylbenzoic acid, δ 3.9 ppm for -OCH₃) .

- Purity Analysis : HPLC with C18 columns (≥95% purity threshold) or GC-MS for volatile intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement. Adjust parameters for heavy atoms (Br/Cl) to account for anomalous scattering .

Q. What strategies elucidate the reactivity of bromine and chlorine substituents in cross-coupling reactions?

- Experimental Design :

- Competitive Coupling : React with Pd(PPh₃)₄ under Suzuki conditions (e.g., arylboronic acids). Monitor selectivity via GC-MS.

- Kinetic Studies : Compare reaction rates of Br vs. Cl substituents. For example, bromine typically activates positions for nucleophilic substitution more effectively than chlorine .

Q. How should contradictory data from NMR and HPLC analyses be reconciled?

- Troubleshooting :

- NMR Impurities : Detect minor isomers (e.g., regioisomers from bromination) via H NMR splitting patterns.

- HPLC Artifacts : Check column degradation or mobile phase interference (e.g., ion-pairing agents).

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.